Thiochroman-4-carboxylic Acid
Overview
Description
3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid is a chemical compound with the molecular formula C10H10O2S and a molecular weight of 194.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid consists of a six-membered ring with an oxygen and a sulfur atom . The exact 3D structure can be obtained from a computed 3D SD file .Physical and Chemical Properties Analysis
3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid is a powder with a melting point of 78-80°C . It is stored at room temperature .Safety and Hazards
The safety information for 3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor/physician .
Mechanism of Action
Target of Action
Thiochroman-4-carboxylic Acid has been identified as a potential leishmanicidal agent . Its primary targets are the intracellular amastigotes of Leishmania panamensis, a parasite responsible for cutaneous leishmaniasis .
Mode of Action
The exact mode of action of this compound on Leishmania panamensisIt has been observed that derivatives of this compound bearing a vinyl sulfone moiety display high antileishmanial activity . When the double bond or the sulfone moiety is removed, the activity decreases .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be elucidated. The compound’s structural relationship with chromones, which are known to have various biological activities, suggests that it may affect similar pathways .
Result of Action
This compound and its derivatives have shown significant antileishmanial activity against Leishmania panamensis, with some compounds displaying EC50 values lower than 10 μM . This suggests that the compound can effectively inhibit the growth of the parasite at low concentrations .
Biochemical Analysis
Biochemical Properties
It is known that thiochroman-4-one derivatives, which include Thiochroman-4-carboxylic Acid, have shown promising biological activities . These compounds have been tested against intracellular amastigotes of Leishmania panamensis and have shown antileishmanial activity
Cellular Effects
Thiochroman-4-one derivatives have shown antileishmanial activity, indicating that they may have an impact on cellular processes
Properties
IUPAC Name |
3,4-dihydro-2H-thiochromene-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEYWCQEUVIXPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30920843 | |
Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112605-32-0, 80858-99-7 | |
Record name | Thiochroman-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112605320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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